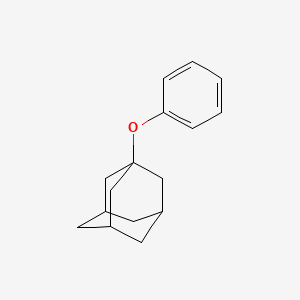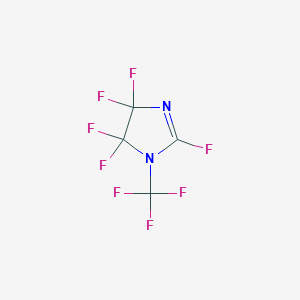
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is a fluorinated heterocyclic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the cyclization of a fluorinated precursor in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
Chemical Reactions Analysis
Types of Reactions
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their structure and function. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-1H-imidazole
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
- 2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-pyrrole
Uniqueness
2,4,4,5,5-Pentafluoro-1-(trifluoromethyl)-4,5-dihydro-1H-imidazole is unique due to its specific fluorination pattern and the presence of both imidazole and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications.
Properties
CAS No. |
37662-91-2 |
|---|---|
Molecular Formula |
C4F8N2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
2,4,4,5,5-pentafluoro-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C4F8N2/c5-1-13-2(6,7)3(8,9)14(1)4(10,11)12 |
InChI Key |
ARHCZRDWRHHYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(C(N1C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
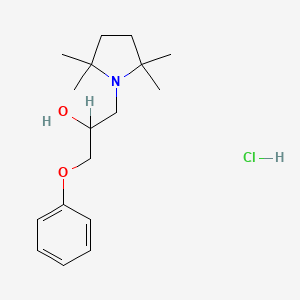
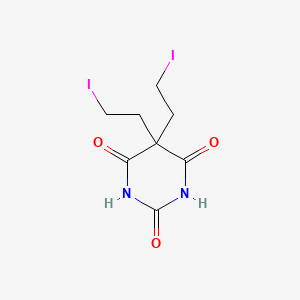
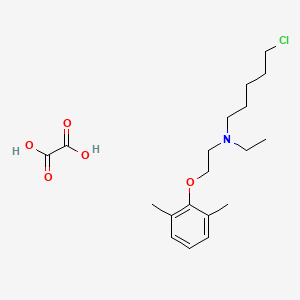
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)


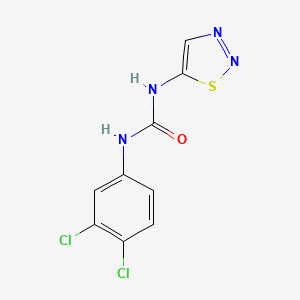
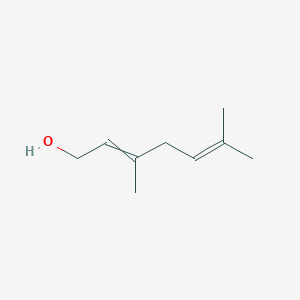
![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
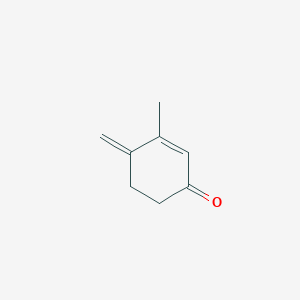
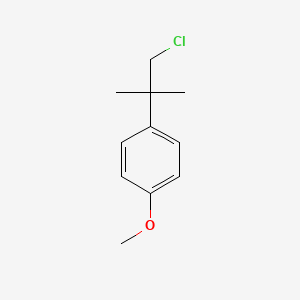
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
